molecular formula C17H23NO3 B1376935 Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate CAS No. 1245645-34-4

Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1376935
CAS No.: 1245645-34-4
M. Wt: 289.4 g/mol
InChI Key: NJSNHHDJPWHGLO-UHFFFAOYSA-N
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Description

Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate (CAS 1245645-34-4) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. With a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol, this piperidine derivative is characterized by a ketone group at the 4-position and a tert-butyl substituent at the 2-position of the piperidine ring, which is protected by a benzyloxycarbonyl (Cbz) group . This specific structure makes it a valuable scaffold for the synthesis of more complex, optically active piperidine derivatives, which are crucial motifs in the development of novel therapeutic agents . The compound serves as a key precursor in sophisticated synthetic pathways, where it can be further functionalized or its protecting group removed to generate secondary amines for subsequent reactions. Researchers utilize this building block to explore new chemical space in drug discovery programs, particularly in constructing molecules that interact with central nervous system targets or other biologically relevant proteins . For safe handling and stability, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)15-11-14(19)9-10-18(15)16(20)21-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSNHHDJPWHGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745189
Record name Benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-34-4
Record name Phenylmethyl 2-(1,1-dimethylethyl)-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Piperidine Core and Benzyl Substitution

A common approach starts from N-benzyl glycine esters or related intermediates, which undergo ring closure and functionalization to form the piperidine ring with the benzyl substituent.

  • For example, N-benzyl glycine ethyl ester can be reacted with 4-halogenated ethyl butyrate under basic conditions to form intermediates that cyclize to the piperidine ring system.
  • Potassium tert-butoxide is used to promote cyclization by refluxing in toluene, yielding crude piperidine derivatives with high yield (~96.4%).

Installation of the tert-Butyl Carbamate (BOC) Protecting Group

The nitrogen of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) under hydrogenation or basic conditions:

  • A typical method involves hydrogenation of benzyl-protected piperidine intermediates in the presence of palladium on activated charcoal, followed by reaction with di-tert-butyl dicarbonate to install the BOC group.
  • Reaction conditions: in tetrahydrofuran and ethanol under hydrogen pressure (~15 psi) for 18 hours, followed by filtration and concentration to isolate the tert-butyl carbamate derivative with quantitative yield.

Optical Resolution and Purification

  • Optical resolution of racemic mixtures is achieved by selective crystallization or enzymatic methods, enabling preparation of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate analogs, which can be adapted for benzyl-substituted derivatives.
  • Recycling of undesired enantiomers by racemization under basic conditions (e.g., sodium hydroxide in mixed solvents at 25-35 °C) improves overall yield and purity.

Summary Table of Key Preparation Steps

Step Reaction Reagents/Conditions Yield (%) Notes
1 Cyclization to piperidine ring N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate, K tert-butoxide, toluene, reflux 3h 96.4 High yield crude product
2 BOC protection Pd/C, H2 (15 psi), THF/EtOH, 18 h; then di-tert-butyl dicarbonate ~100 (quantitative) Hydrogenation followed by BOC protection
3 Introduction of 4-oxo group Sodium hydride, methyl (dimethoxyphosphoryl)acetate, DMF, 0 °C to RT, 16 h Quantitative Olefinic intermediates formed, tautomerize to oxo form
4 Optical resolution Chiral resolution by crystallization or enzymatic methods; racemization with NaOH in mixed solvents, 25-35 °C High purity, high yield Recycling of undesired enantiomer improves efficiency

Research Findings and Analysis

  • The use of commercially available reagents such as potassium tert-butoxide, di-tert-butyl dicarbonate, and palladium catalysts facilitates industrial scalability.
  • Reaction temperatures and solvents are optimized for yield and purity; for example, racemization is effective at mild temperatures (20-40 °C) in solvents like dichloromethane or ethyl acetate.
  • The hydrogenation step under mild pressure ensures selective removal of protecting groups or reduction without affecting other sensitive functionalities.
  • The multi-step synthesis allows incorporation of various substituents and stereochemical control, important for pharmaceutical intermediates.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is characterized by the following chemical formula:

C17H23NO3C_{17}H_{23}NO_3

Its structure includes a piperidine ring, which is a common motif in many pharmaceuticals due to its ability to interact with biological targets effectively.

Synthesis of Drug Intermediates

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in the preparation of optically active piperidine derivatives, which are essential for developing drugs targeting a range of conditions, including neurological disorders and infections.

  • Beta-Lactamase Inhibitors : One notable application is in the synthesis of beta-lactamase inhibitors. These compounds are critical in combating antibiotic resistance by inhibiting enzymes that bacteria produce to resist beta-lactam antibiotics. This compound serves as a precursor for synthesizing these inhibitors, enhancing their efficacy against resistant strains .

Development of Neurological Agents

The piperidine framework is often found in drugs targeting neurological conditions. Compounds derived from this compound have been explored for their potential effects on neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety disorders .

Case Study 1: Synthesis of Optically Active Compounds

Research has demonstrated efficient methods for synthesizing optically active derivatives from this compound. For instance, a study highlighted a multi-step synthetic route that yielded high-purity intermediates suitable for further drug development . This method not only improved yield but also reduced the environmental impact by minimizing waste.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent activity against various bacterial strains, suggesting their potential as new antibiotic agents . This finding underscores the importance of this compound in addressing public health challenges related to antibiotic resistance.

Table: Summary of Applications

Application AreaDescription
Drug IntermediatesUsed to synthesize optically active piperidine derivatives for pharmaceuticals.
Beta-Lactamase InhibitorsPrecursor for compounds that inhibit beta-lactamase enzymes, enhancing antibiotic effectiveness.
Neurological AgentsPotential candidates for treating neurological disorders through modulation of neurotransmitter systems.
Antimicrobial AgentsDerivatives show promise against bacterial strains, contributing to antibiotic development efforts.

Mechanism of Action

The mechanism of action of Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzyl and tert-butyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

    Benzyl 4-oxopiperidine-1-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and binding properties.

    tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.

    Benzyl 2-(methyl)-4-oxopiperidine-1-carboxylate: The methyl group is less bulky than the tert-butyl group, potentially affecting steric interactions.

Uniqueness: Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is unique due to the combination of the benzyl and tert-butyl groups, which can confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.

Biological Activity

Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, in vitro studies, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H23N1O3C_{15}H_{23}N_{1}O_{3} with a molecular weight of approximately 273.36 g/mol. The compound features a piperidine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₃N₁O₃
Molecular Weight273.36 g/mol
Boiling Point357 °C
Melting Point110 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signal transduction pathways by interacting with cell surface receptors, leading to changes in cellular metabolism and gene expression .

In Vitro Biological Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it was tested against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervical carcinoma) cells.

Antiproliferative Activity

The compound showed IC50 values ranging from 25 nM to 440 nM across different cancer cell lines, indicating potent activity against tumor growth . Notably, in vitro studies revealed:

  • L1210 Cells : IC50 = 0.75 μM
  • CEM Cells : IC50 = 0.70 μM
  • HeLa Cells : IC50 = 0.90 μM

These results suggest that this compound selectively targets cancer cells while exhibiting lower toxicity towards normal human peripheral blood mononuclear cells (PBMC) .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in cancer therapy:

  • Study on Cell Cycle Distribution :
    • Treatment with the compound resulted in a dose-dependent increase in G2/M-phase cells from 22.2% (control) to 34.9% at higher concentrations, indicating its role as a tubulin assembly inhibitor .
  • Apoptosis Induction :
    • In K562 cells treated with the compound at IC50 levels, an increase in annexin-V positive cells was observed, suggesting that it induces apoptosis in a dose-dependent manner .
  • Comparison with Other Compounds :
    • In comparative studies, this compound was found to be more effective than some related compounds, demonstrating its unique structural advantages for biological activity .

Q & A

Basic Research Questions

What is the recommended synthetic route for Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, and what purification methods are effective?

Answer:
The compound can be synthesized via reductive amination or esterification. For example, tert-butyl 4-oxopiperidine-1-carboxylate derivatives are often synthesized by reacting 4-oxopiperidine intermediates with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

  • Reaction Conditions : Use inert gas (N₂) to prevent oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields high-purity products .
  • Validation : Confirm purity via HPLC or GC-MS, and monitor reaction progress with TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3) .

How should researchers characterize the structure of this compound, and what analytical techniques are critical?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for peaks at δ 1.4–1.5 ppm (tert-butyl protons) and δ 4.5–5.0 ppm (benzyl CH₂) .
    • ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and the piperidine ring carbons .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving stereochemistry .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.18) .

What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Note : Limited toxicological data exist; assume acute toxicity (H302/H312) and avoid skin contact .

Advanced Research Questions

How does the tert-butyl group influence the compound’s reactivity in catalytic hydrogenation or oxidation reactions?

Answer:

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attacks at the piperidine ring, slowing hydrogenation rates .
  • Oxidation Stability : The 4-oxo group is susceptible to over-oxidation (e.g., to carboxylic acids) under strong conditions (e.g., KMnO₄). Use milder oxidants like TEMPO/NaClO for selective reactions .
  • Methodology : Monitor reaction kinetics via in situ FTIR or NMR to optimize yields .

What strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

  • Bioassay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
  • Metabolic Stability Testing : Perform liver microsome assays to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro results .
  • Structural Analogs : Compare activity with derivatives (e.g., 2-propyl or 2-methyl variants) to identify critical functional groups .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and bioavailability (>30%), suggesting moderate lipophilicity .
  • SAR Studies : Modify the benzyl or tert-butyl groups to enhance solubility (e.g., introduce polar substituents) without compromising target binding .

What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

  • Crystallization Issues : The flexible piperidine ring and bulky substituents often lead to amorphous solids.
  • Solutions :
    • Use slow vapor diffusion (e.g., ether into DCM) .
    • Co-crystallize with stabilizing agents (e.g., crown ethers) .
    • Validate crystal quality via SHELXL refinement (R-factor < 5%) .

Data Contradictions and Recommendations

  • Toxicity Data : and report conflicting toxicity profiles. Conduct Ames tests and zebrafish embryo assays to clarify risks .
  • Synthetic Yields : Optimize reaction stoichiometry (e.g., excess benzyl chloroformate) to address low yields reported in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

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